molecular formula C15H14O4 B13001232 2-Hydroxy-5-((2-methylbenzyl)oxy)benzoic acid

2-Hydroxy-5-((2-methylbenzyl)oxy)benzoic acid

Cat. No.: B13001232
M. Wt: 258.27 g/mol
InChI Key: VBFGDSCJTPMNEY-UHFFFAOYSA-N
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Description

2-Hydroxy-5-((2-methylbenzyl)oxy)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a hydroxyl group and a benzoic acid moiety, with a 2-methylbenzyl group attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-((2-methylbenzyl)oxy)benzoic acid typically involves the etherification of 2-hydroxybenzoic acid (salicylic acid) with 2-methylbenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated under reflux conditions to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-((2-methylbenzyl)oxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 2-hydroxy-5-((2-methylbenzyl)oxy)benzaldehyde or this compound.

    Reduction: Formation of 2-hydroxy-5-((2-methylbenzyl)oxy)benzyl alcohol.

    Substitution: Formation of 2-hydroxy-5-((2-methylbenzyl)oxy)-3-nitrobenzoic acid or 2-hydroxy-5-((2-methylbenzyl)oxy)-4-bromobenzoic acid.

Scientific Research Applications

2-Hydroxy-5-((2-methylbenzyl)oxy)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-((2-methylbenzyl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of a 2-methylbenzyl group.

    2-Hydroxy-5-methylbenzoic acid: Similar structure but with a methyl group instead of a 2-methylbenzyl group.

    2-Hydroxy-5-benzylbenzoic acid: Similar structure but with a benzyl group instead of a 2-methylbenzyl group.

Uniqueness

2-Hydroxy-5-((2-methylbenzyl)oxy)benzoic acid is unique due to the presence of the 2-methylbenzyl group, which can impart distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

2-hydroxy-5-[(2-methylphenyl)methoxy]benzoic acid

InChI

InChI=1S/C15H14O4/c1-10-4-2-3-5-11(10)9-19-12-6-7-14(16)13(8-12)15(17)18/h2-8,16H,9H2,1H3,(H,17,18)

InChI Key

VBFGDSCJTPMNEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

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